3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
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Overview
Description
3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid is a compound that features a trifluoromethyl group and a diazirine ring attached to a benzoic acid moiety. The trifluoromethyl group is known for its significant electronegativity and stability, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science . The diazirine ring is a three-membered ring containing two nitrogen atoms, which is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of a diazirine-containing benzoic acid derivative . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient mixing and consistent exposure to UV light. The use of robust radical initiators and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the diazirine ring can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid involves the formation of reactive carbene intermediates upon exposure to UV light. These carbenes can insert into C-H, N-H, and O-H bonds, allowing for covalent modification of target molecules . The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable tool in photoaffinity labeling and other applications .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)benzoic acid: Lacks the diazirine ring, making it less suitable for photoaffinity labeling.
4-(trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
3,5-bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, offering different electronic and steric properties.
Uniqueness
3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination provides enhanced stability, reactivity, and versatility in various applications, particularly in photoaffinity labeling and the development of photoactivatable compounds .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELVQYDOLLNPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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